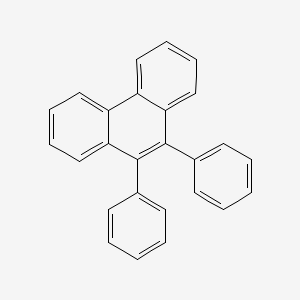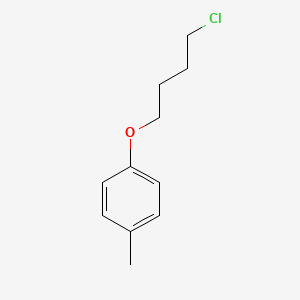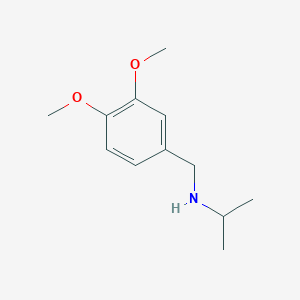
9,10-Diphenylphenanthrene
Vue d'ensemble
Description
9,10-Diphenylphenanthrene is an organic compound with the molecular formula C26H18. It is a derivative of phenanthrene, where two phenyl groups are attached at the 9 and 10 positions of the phenanthrene ring system. This compound is known for its unique photophysical properties and has been studied extensively for its applications in various fields, including materials science and photochemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 9,10-Diphenylphenanthrene involves the reaction of benzopinacol with trifluoromethanesulfonic acid (triflic acid) in dry toluene under a nitrogen atmosphere. The reaction mixture is cooled to 0°C and stirred for 24 hours at room temperature. The product is then extracted and purified through recrystallization from a toluene-ethanol mixture .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis methods can be scaled up for industrial purposes. The key steps involve ensuring the purity of reagents and maintaining controlled reaction conditions to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 9,10-Diphenylphenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are commonly used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the phenyl rings .
Applications De Recherche Scientifique
9,10-Diphenylphenanthrene has several applications in scientific research:
Chemistry: It is used as a model compound in photophysical studies due to its unique fluorescence properties.
Materials Science: It is employed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology and Medicine: While its direct applications in biology and medicine are limited, its derivatives are studied for potential use in imaging and diagnostic tools.
Industry: It is used in the synthesis of advanced materials with specific photophysical properties.
Mécanisme D'action
The mechanism by which 9,10-Diphenylphenanthrene exerts its effects is primarily related to its photophysical properties. Upon absorption of light, it undergoes electronic excitation, leading to fluorescence. The molecular targets and pathways involved include interactions with light and subsequent energy transfer processes. These properties make it valuable in applications such as triplet fusion upconversion and other photochemical processes .
Comparaison Avec Des Composés Similaires
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar photophysical applications.
9,10-Dimethylanthracene: Another derivative with altered photophysical properties due to the presence of methyl groups.
Tetraphenylethylene Derivatives: These compounds also exhibit aggregation-induced emission and are used in various photophysical studies.
Uniqueness: 9,10-Diphenylphenanthrene is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Its ability to undergo efficient photocyclization reactions and its stability under various conditions make it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
9,10-diphenylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18/c1-3-11-19(12-4-1)25-23-17-9-7-15-21(23)22-16-8-10-18-24(22)26(25)20-13-5-2-6-14-20/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECWSIFCFMVOAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348101 | |
| Record name | 9,10-Diphenylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
602-15-3 | |
| Record name | 9,10-Diphenylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B1615482.png)



![2'-Fluoro[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B1615488.png)
![1-Ethoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B1615490.png)





